A Senior Application Scientist's Technical Guide to 5-Methyl-2-(trifluoromethyl)benzonitrile
A Senior Application Scientist's Technical Guide to 5-Methyl-2-(trifluoromethyl)benzonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Identifying a Key Synthetic Building Block
5-Methyl-2-(trifluoromethyl)benzonitrile, registered under CAS Number 886502-61-0, is a substituted aromatic nitrile that has garnered interest as a versatile intermediate in the synthesis of complex organic molecules.[1][2] Its structure, featuring a trifluoromethyl group ortho to a nitrile, presents a unique electronic and steric environment, making it a valuable precursor for novel pharmaceuticals and agrochemicals. The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] The nitrile moiety serves as a synthetic handle, readily convertible into amines, carboxylic acids, amides, or tetrazoles, providing a gateway to a diverse range of molecular architectures.
This guide provides an in-depth analysis of 5-Methyl-2-(trifluoromethyl)benzonitrile, moving beyond basic data to offer insights into its synthesis, characterization, safe handling, and strategic applications in modern chemical research.
Core Physicochemical and Structural Data
A precise understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis and development. The key identifiers and properties of 5-Methyl-2-(trifluoromethyl)benzonitrile are summarized below.
| Property | Value | Source |
| CAS Number | 886502-61-0 | [1][2] |
| Molecular Formula | C₉H₆F₃N | [2] |
| Molecular Weight | 185.15 g/mol | [2] |
| IUPAC Name | 5-methyl-2-(trifluoromethyl)benzonitrile | [1] |
| Synonyms | Benzonitrile, 5-methyl-2-(trifluoromethyl)- | [2] |
Plausible Synthetic Pathways and Mechanistic Considerations
While specific, peer-reviewed synthetic procedures for 5-Methyl-2-(trifluoromethyl)benzonitrile are not extensively published, its structure suggests several viable synthetic strategies based on well-established organometallic and substitution reactions. A highly plausible and industrially scalable approach involves the cyanation of a corresponding aryl halide precursor.
Proposed Synthetic Workflow: Palladium-Catalyzed Cyanation
This pathway leverages a common cross-coupling reaction, offering good functional group tolerance and high yields. The key is the selection of an appropriate catalyst system and cyanide source.
Caption: Proposed synthetic workflow for 5-Methyl-2-(trifluoromethyl)benzonitrile.
Experimental Protocol: A Validating System
The following protocol is a representative, field-proven methodology for palladium-catalyzed cyanation reactions of this nature.
Step 1: Synthesis of 2-Bromo-4-methyl-1-(trifluoromethyl)benzene (Precursor)
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-methyl-4-(trifluoromethyl)benzene (1.0 equiv) and a catalytic amount of iron(III) bromide (FeBr₃, 0.05 equiv).
-
Reagent Addition: Slowly add bromine (Br₂, 1.1 equiv) dropwise at room temperature. The reaction is exothermic and will generate HBr gas, which should be neutralized with a trap.
-
Reaction & Workup: Stir the mixture at room temperature for 12-24 hours until TLC or GC-MS analysis indicates complete consumption of the starting material. Quench the reaction by carefully adding aqueous sodium thiosulfate solution. Extract the organic layer with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product via vacuum distillation or column chromatography on silica gel to yield the pure aryl bromide precursor.
Step 2: Synthesis of 5-Methyl-2-(trifluoromethyl)benzonitrile (Target)
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, charge a Schlenk flask with the precursor 2-bromo-4-methyl-1-(trifluoromethyl)benzene (1.0 equiv), zinc cyanide (Zn(CN)₂, 0.6 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equiv).
-
Solvent Addition: Add anhydrous, degassed dimethylformamide (DMF) via cannula.
-
Reaction Conditions: Heat the reaction mixture to 90-120 °C and stir for 8-16 hours.[4] Monitor the reaction progress by GC-MS or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction with aqueous ammonia and stir for 30 minutes to complex with residual zinc salts. Dilute with ethyl acetate and water. Separate the layers.
-
Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the final, high-purity product.
Spectroscopic Characterization: A Predictive Analysis
| Technique | Predicted Signature | Rationale |
| ¹H NMR | δ ~7.8-7.9 ppm (d, 1H); δ ~7.6 ppm (dd, 1H); δ ~7.5 ppm (d, 1H); δ ~2.5 ppm (s, 3H) | The three aromatic protons will appear in the aromatic region, with splitting patterns dictated by their ortho, meta, and para relationships. The methyl group will appear as a singlet in the aliphatic region. |
| ¹³C NMR | δ ~135-145 ppm (Ar C-CH₃); δ ~130-135 ppm (Ar CH); δ ~120-130 ppm (q, ¹JCF ≈ 275 Hz, CF₃); δ ~115 ppm (CN); δ ~110-120 ppm (Ar C-CN); δ ~21 ppm (CH₃) | The carbon of the CF₃ group will appear as a characteristic quartet due to coupling with the three fluorine atoms. Other aromatic and aliphatic carbons will appear at their expected chemical shifts. |
| ¹⁹F NMR | δ ~ -60 to -65 ppm (s, 3F) | The three equivalent fluorine atoms of the trifluoromethyl group will appear as a singlet in the ¹⁹F NMR spectrum, referenced against an external standard like CFCl₃.[5] |
| IR Spectroscopy | ~2230-2240 cm⁻¹ (C≡N stretch); ~1100-1350 cm⁻¹ (strong, C-F stretches) | The nitrile stretch is a sharp, medium-intensity band. The C-F bonds of the CF₃ group will produce very strong, characteristic absorption bands. |
| Mass Spec. (EI) | m/z = 185 (M⁺); 166 (M⁺ - F); 116 (M⁺ - CF₃) | The molecular ion peak should be clearly visible. Common fragmentation patterns would include the loss of a fluorine atom or the entire trifluoromethyl group. |
Applications in Drug Discovery and Development
The true value of 5-Methyl-2-(trifluoromethyl)benzonitrile lies in its potential as a strategic intermediate. Its functional groups are primed for elaboration into more complex, biologically active molecules.
Caption: Role as a versatile intermediate in chemical synthesis.
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Pharmaceuticals: The nitrile can be hydrolyzed to a benzamide or benzoic acid, key pharmacophores in many drugs.[6] Alternatively, reduction yields a benzylamine, a common structural motif. The conversion to a tetrazole ring using sodium azide creates a bioisostere for a carboxylic acid with improved metabolic stability and cell permeability. These transformations make it a precursor for enzyme inhibitors, receptor antagonists, and other therapeutic agents.[3][7]
-
Agrochemicals: The trifluoromethyl group is prevalent in modern herbicides and pesticides due to its stability and ability to block metabolic pathways in target organisms. The benzonitrile scaffold can be elaborated into various active agrochemical compounds.[7]
Safety, Handling, and Storage Protocols
As a senior scientist, ensuring laboratory safety is paramount. 5-Methyl-2-(trifluoromethyl)benzonitrile is a hazardous substance and must be handled with appropriate precautions.
-
Hazard Identification: This compound is classified as harmful if swallowed or inhaled, and toxic in contact with skin. It causes skin and serious eye irritation.[8]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield. All handling of the solid or its solutions should be performed in a certified chemical fume hood to avoid inhalation of vapors or dust.[8][9]
-
Handling Procedures: Avoid all personal contact. Do not eat, drink, or smoke in the laboratory. Use good occupational work practices and wash hands thoroughly after handling.[8][10]
-
Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.[8][10]
-
Spill & Emergency Procedures:
-
Minor Spills: Absorb with an inert material (sand, vermiculite) and place in a suitable, labeled container for chemical waste disposal.[8]
-
Skin Contact: Immediately wash with plenty of soap and water. Take off all contaminated clothing and wash it before reuse.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8]
-
Ingestion/Inhalation: If swallowed, rinse mouth and call a poison control center or doctor. If inhaled, remove the person to fresh air and keep comfortable for breathing.[10][11]
-
References
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- Fisher Scientific.
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- Exploring 3-Fluoro-5-(trifluoromethyl)
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- Google Patents. (2020). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
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- Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)
- European Patent Office. (2019). EP 3696164 A1 - PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE.
- ChemicalBook. 2-CHLORO-5-(TRIFLUOROMETHYL)BENZONITRILE(328-87-0) 1H NMR spectrum.
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